molecular formula C10H5ClN2OS2 B1429591 2-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1420856-90-1

2-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B1429591
CAS No.: 1420856-90-1
M. Wt: 268.7 g/mol
InChI Key: ULITUBDUZZJKGP-UHFFFAOYSA-N
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Description

2-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a chlorine atom and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with a suitable chloropyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thienopyrimidines, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and thienyl substitutions make it particularly effective in certain reactions and applications compared to its analogs .

Properties

IUPAC Name

2-chloro-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2OS2/c11-10-12-8(14)7-5(4-16-9(7)13-10)6-2-1-3-15-6/h1-4H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULITUBDUZZJKGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC3=C2C(=O)NC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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